ETHYL 5-METHYL-5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Description
ETHYL 5-METHYL-5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is a bithiophene derivative featuring an ethyl carboxylate group at the 4'-position, a methyl substituent at the 5-position, and a thiophene-2-amido moiety at the 5'-position. Bithiophenes are structurally versatile compounds with applications in organic electronics, pharmaceuticals, and materials science due to their π-conjugated systems and tunable electronic properties .
Properties
IUPAC Name |
ethyl 4-(5-methylthiophen-2-yl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S3/c1-3-21-17(20)14-11(12-7-6-10(2)24-12)9-23-16(14)18-15(19)13-5-4-8-22-13/h4-9H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFASSGWURRCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(S2)C)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves the condensation of thiophene derivatives under specific reaction conditions. . This reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE, often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiophene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring system allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Bithiophene Derivatives
The structural features of ETHYL 5-METHYL-5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE are compared below with key analogs from Echinops grijisii and synthetic bithiophenes (Table 1):
Table 1: Comparison of structural features and reported bioactivities
Key Observations:
- Amide vs.
- Anti-Inflammatory Potential: Compound 14, with a hydroxyl-butynyl substituent, exhibits anti-inflammatory activity by inhibiting nitrite production in RAW 264.7 cells. The target compound’s amide group could modulate similar pathways but with altered solubility or binding affinity .
- Electronic Effects : The ethyl carboxylate group at the 4'-position likely increases electron-withdrawing character relative to methyl esters, influencing charge transport in materials science applications .
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility: The ethyl carboxylate and amide groups may improve aqueous solubility relative to non-polar derivatives like α-terthienyl (3) .
- Bioactivity : Anti-inflammatory activity in compound 14 (hydroxyl substituent) suggests that polar functional groups enhance interaction with inflammatory mediators. The amide group in the target compound could offer similar or superior activity, warranting further testing .
- Stability : The amide bond may confer greater hydrolytic stability compared to esters or acetates, extending shelf life in pharmaceutical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
